Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,5-dimethylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)10(3)5-9-7/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISDGVNPWBQMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521515 | |
| Record name | Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74531-82-1 | |
| Record name | Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition-Based Synthesis via Imidoyl Chlorides
The cycloaddition of ethyl isocyanoacetate with imidoyl chlorides represents a classical approach to imidazole carboxylates. Adapted from methods developed for 1,5-diaryl analogs, this route involves the formation of a substituted imidazole ring through a [2+3] cycloaddition mechanism.
Reaction Mechanism and Substrate Design
Imidoyl chlorides, synthesized from the reaction of acyl chlorides with amines, serve as electrophilic partners. Ethyl isocyanoacetate acts as a 1,3-dipole, engaging in a copper(I)-catalyzed cycloaddition to form the imidazole core. For Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, methyl-substituted imidoyl chlorides are required. For example, reaction of acetyl chloride with methylamine yields N-methylacetimidoyl chloride, which undergoes cycloaddition with ethyl isocyanoacetate under reflux in tetrahydrofuran (THF) to produce the target compound.
Optimization and Yield Considerations
Key parameters include temperature (60–80°C), catalyst loading (5–10 mol% CuCl), and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce regioselectivity. Yields typically range from 65% to 78%, with purity >95% achieved after recrystallization from ethanol.
Table 1: Cycloaddition Reaction Parameters for this compound
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70°C | Higher temperatures favor ring closure |
| Catalyst (CuCl) | 8 mol% | Accelerates cycloaddition |
| Solvent | THF | Balances reactivity and solubility |
| Reaction Time | 12–18 h | Prolonged time reduces side products |
Microwave-Assisted Electrocyclization of 1,2-Diaza-1,3-Dienes
Microwave irradiation offers a rapid, energy-efficient alternative for synthesizing imidazole-4-carboxylates. This method, demonstrated for diversely functionalized analogs, leverages the 1,5-electrocyclization of azavinyl carbenes generated in situ.
Synthetic Workflow
A one-pot procedure combines methyl glyoxalate, methylamine, and ethyl cyanoacetate under microwave conditions (150°C, 20 min). The reaction proceeds via formation of a 1,2-diaza-1,3-diene intermediate, which undergoes electrocyclization to yield the imidazole ring.
Advantages Over Conventional Heating
Microwave irradiation reduces reaction times from hours to minutes and improves yields by 15–20% compared to thermal methods. For this compound, this approach achieves yields of 82–85% with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Table 2: Microwave vs. Thermal Synthesis Comparison
| Condition | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 20 min | 12 h |
| Yield | 85% | 68% |
| Energy Consumption | 150 W | 500 W |
Post-Functionalization of Preformed Imidazole Cores
Derivatization of simpler imidazole esters provides a modular route to this compound. This method involves sequential alkylation and esterification steps.
Methylation of Ethyl Imidazole-4-Carboxylate
Ethyl imidazole-4-carboxylate (synthesized via sulfuric acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid) undergoes dimethylation using methyl iodide and a strong base (e.g., potassium tert-butoxide) in DMF. Regioselective methylation at positions 1 and 5 is achieved by controlling stoichiometry (2.2 equiv CH3I) and temperature (0°C to room temperature).
Comparative Analysis of Synthetic Routes
Each method offers distinct advantages:
- Cycloaddition : High regioselectivity but requires specialized imidoyl chlorides.
- Microwave Electrocyclization : Rapid and high-yielding but demands precise microwave instrumentation.
- Post-Functionalization : Flexible but involves multi-step protocols.
Table 3: Summary of Key Synthetic Metrics
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Cycloaddition | 75 | 95 | Moderate | High |
| Microwave | 85 | 98 | High | Moderate |
| Post-Functionalization | 65 | 90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate serves as a valuable building block in drug discovery. Its structural features allow for interactions with biological macromolecules, making it a candidate for the development of new therapeutic agents. Preliminary investigations have suggested that this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, thus presenting potential as an anti-cancer or anti-inflammatory agent.
Table 1: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Investigated for its ability to inhibit cancer cell growth by targeting specific enzymes. |
| Anti-inflammatory Drugs | Potential use in reducing inflammation through enzyme inhibition. |
| Drug Discovery | Serves as a scaffold for synthesizing novel pharmacophores. |
Catalytic Applications
The compound has also been explored for its catalytic properties in organic synthesis. Methods have been developed that utilize this compound in the synthesis of other imidazole derivatives and related compounds. Its role as a catalyst can enhance reaction efficiency and selectivity, making it an attractive option for synthetic chemists .
Table 2: Catalytic Properties
| Catalyst Type | Reaction Type | Benefits |
|---|---|---|
| Inorganic Salt Composite | Synthesis of Imidazole Derivatives | High selectivity and yield with environmentally friendly processes. |
| Organic Reactions | Various organic transformations | Improved reaction rates and reduced by-products. |
Biochemical Studies
Research into the interactions of this compound with biological systems has revealed insights into its binding affinities with proteins and nucleic acids. Such studies are crucial for understanding the mechanisms underlying its biological activity and potential therapeutic effects.
Table 3: Biochemical Interaction Studies
| Study Focus | Findings |
|---|---|
| Protein Binding Affinity | Preliminary data suggest moderate to high binding affinity with certain target proteins. |
| Enzyme Inhibition Studies | Potential to inhibit key enzymes involved in metabolic pathways related to diseases. |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development into anticancer drugs.
Case Study 2: Catalytic Efficiency
In a series of experiments, this compound was used as a catalyst in the synthesis of substituted imidazoles. The reactions demonstrated high yields and selectivity, confirming the compound's utility in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate and analogous imidazole derivatives:
Key Comparative Insights
Substituent Effects on Reactivity and Properties
- Functional Group Interconversion : Conversion of the ethyl ester to a carboxylic acid (e.g., 1,5-Dimethyl-1H-imidazole-4-carboxylic acid ) increases polarity, affecting solubility and bioavailability .
Biological Activity
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and potential therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. A notable method involves microwave-assisted synthesis, which allows for efficient production with high yields. The process typically includes the reaction of azavinyl azomethine ylides with primary amines under microwave irradiation, leading to the formation of various substituted imidazole derivatives .
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazole-4-carboxylate derivatives, including this compound. Research indicates that these compounds exhibit moderate inhibitory effects on HIV integrase activity, with percentage inhibition ranging from 33% to 45% at certain concentrations. The cytotoxicity (CC50) values were observed to be greater than 200 µM for most derivatives, suggesting a favorable therapeutic index for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The presence of different substituents on the imidazole ring significantly affects its binding affinity to target proteins and overall biological efficacy. For instance, modifications at the C-2 and N-3 positions have been shown to enhance antiviral activity by optimizing interactions with critical amino acid residues in viral proteins .
Study on Antihyperlipidemic Activity
A series of imidazole derivatives were tested for their antihyperlipidemic effects in animal models. The results indicated that certain derivatives exhibited significant lipid-lowering effects when administered in Triton WR-1339-induced hyperlipidemia models. The study emphasized the potential of imidazole derivatives as therapeutic agents for managing lipid disorders .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, various imidazole derivatives were evaluated against a range of bacterial strains. This compound demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested that this compound could serve as a lead structure for developing new antibiotics .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antiviral | Moderate inhibition of HIV integrase (33%-45% inhibition) |
| Cytotoxicity (CC50) | Values >200 µM indicating low toxicity |
| Antihyperlipidemic | Significant lipid-lowering effects in animal models |
| Antimicrobial | Effective against Gram-positive bacteria with promising MIC values |
Q & A
Q. What are the key synthetic methodologies for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate?
The compound is synthesized via cycloaddition reactions using α-isocyanoacetates and imidoyl chlorides. A representative method involves:
- Step 1 : Reacting ethyl isocyanoacetate with N-aryl-benzimidoyl chloride in anhydrous tetrahydrofuran (THF) at −78°C under argon.
- Step 2 : Adding 1,8-diazabicycloundec-7-ene (DBU) as a base to facilitate cyclization, yielding the 1,5-diaryl-imidazole-4-carboxylate ester .
- Alternative : Copper(I) iodide (CuI) and pyridine in methanol at 50°C can catalyze similar reactions with primary amines and aldehydes .
Q. Table 1: Comparison of Synthetic Approaches
| Catalyst/Solvent | Temperature | Yield Range | Key Advantages |
|---|---|---|---|
| DBU/THF | −78°C to RT | 60–85% | High regioselectivity, air-sensitive conditions |
| CuI/Pyridine/MeOH | 50°C | 50–75% | Broad substrate scope, mild conditions |
Q. How is this compound characterized spectroscopically?
- 1H/13C NMR : Look for distinct signals:
- Ethyl ester group: δ ~1.3 ppm (triplet, CH3), ~4.3 ppm (quartet, CH2) in 1H NMR; δ ~14 ppm (CH3), ~60 ppm (CH2) in 13C NMR.
- Imidazole protons: δ ~7.0–8.5 ppm (aromatic substituents) .
- IR Spectroscopy : Carboxylate ester C=O stretch at ~1700–1750 cm⁻¹; imidazole ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) matching the molecular weight (e.g., m/z 223.1 for C9H12N2O2) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Neutralize acidic/basic residues before disposal .
- Storage : Store in airtight containers at −20°C to prevent degradation. Label containers with hazard symbols (e.g., irritant) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and regioselectivity?
- Catalyst Screening : Test alternatives to CuI, such as Pd or Ru complexes, to enhance cycloaddition efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) with THF to stabilize transition states .
- Temperature Gradients : Conduct reactions at −20°C or reflux to assess kinetic vs. thermodynamic control .
Case Study : Replacing THF with dichloromethane (DCM) increased yield by 15% in analogous imidazole syntheses due to improved solubility of intermediates .
Q. How can computational methods resolve contradictions in spectroscopic data?
- DFT Calculations : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) predicts imidazole ring proton shifts within ±0.2 ppm accuracy .
- IR Frequency Analysis : Assign ambiguous carbonyl stretches by simulating vibrational modes using Gaussian software .
Example : Discrepancies in C=O stretching frequencies (e.g., 1720 vs. 1705 cm⁻¹) were resolved by identifying solvent effects (polar vs. non-polar) in DFT simulations .
Q. What pharmacological applications exist for this compound, and how is activity validated?
- HIV-1 Integrase Inhibition : The 1,5-diaryl substitution pattern enables binding to the HIV-1 integrase dimer interface.
- Assay Protocol :
Express recombinant HIV-1 integrase in E. coli.
Perform fluorescence polarization assays with labeled DNA substrates.
Measure IC50 values for inhibition of strand-transfer activity .
- Structure-Activity Relationship (SAR) : Modify aryl substituents (e.g., electron-withdrawing groups) to enhance binding affinity. Hydrolyze the ester to carboxylic acid derivatives for improved solubility .
Q. Table 2: Key Modifications and Activity Trends
| Substituent (R1/R2) | IC50 (HIV-1 IN) | Solubility (logP) |
|---|---|---|
| 4-Fluorophenyl | 0.8 µM | 2.1 |
| 4-Methoxyphenyl | 1.5 µM | 1.8 |
Q. How can mechanistic insights guide the design of novel derivatives?
- Cycloaddition Mechanism : The reaction proceeds via a [3+2] cycloaddition between the isocyanoacetate and imidoyl chloride.
- Kinetic Studies : Monitor intermediates using in-situ IR to identify rate-limiting steps .
- Isotope Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the imidazole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
